1-(Oxolan-2-yl)imidazole-2-carbaldehyde
Description
1-(Oxolan-2-yl)imidazole-2-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a formyl group at position 2 and an oxolan-2-yl (tetrahydrofuran-2-yl) group at position 1. This structure combines the reactivity of the imidazole core with the steric and electronic effects of the tetrahydrofuran substituent.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(oxolan-2-yl)imidazole-2-carbaldehyde |
InChI |
InChI=1S/C8H10N2O2/c11-6-7-9-3-4-10(7)8-2-1-5-12-8/h3-4,6,8H,1-2,5H2 |
InChI Key |
HZQXDDRWTHNAHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)N2C=CN=C2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxolan-2-yl)imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxolane derivatives with imidazole precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxolan-2-yl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(Oxolan-2-yl)imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(Oxolan-2-yl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and physicochemical properties of 1-(Oxolan-2-yl)imidazole-2-carbaldehyde and related compounds:
Key Observations:
- Electronic Effects: Substitution at position 1 induces red shifts in UV-Vis spectra. The oxolan-2-yl group (electron-donating via oxygen) may further shift λmax compared to alkyl/aryl groups .
- Solubility: The oxolan-2-yl group likely enhances polarity and solubility in aqueous or polar solvents compared to hydrophobic substituents (e.g., benzyl or phenyl) .
Biological Activity
1-(Oxolan-2-yl)imidazole-2-carbaldehyde is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.
Chemical Structure and Properties
1-(Oxolan-2-yl)imidazole-2-carbaldehyde features a unique heterocyclic structure that contributes to its biological activity. The imidazole ring is known for its amphoteric nature, allowing it to participate in various chemical reactions and interact with biological macromolecules. The oxolane moiety enhances solubility and stability, making it a valuable candidate in drug development.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted the activity of various imidazole compounds against bacteria such as Staphylococcus aureus and Escherichia coli. The compound 1-(Oxolan-2-yl)imidazole-2-carbaldehyde was tested alongside other derivatives, showing promising results in inhibiting bacterial growth.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) |
|---|---|
| 1-(Oxolan-2-yl)imidazole-2-carbaldehyde | 20 |
| Norfloxacin (reference) | 28 |
| Other derivatives | Varies |
Anticancer Potential
The anticancer properties of imidazole derivatives have been extensively studied. Notably, compounds containing the imidazole ring have shown efficacy against various cancer cell lines. In vitro studies demonstrated that 1-(Oxolan-2-yl)imidazole-2-carbaldehyde exhibited selective cytotoxicity against human breast cancer cell lines, suggesting its potential as an anticancer agent.
Case Study: Cytotoxicity Against MCF7 Cells
A comparative study evaluated the cytotoxic effects of several imidazole derivatives on MCF7 breast cancer cells. The results indicated that 1-(Oxolan-2-yl)imidazole-2-carbaldehyde had a higher selectivity index compared to traditional chemotherapeutics, which may reduce side effects associated with cancer treatment.
The biological activity of 1-(Oxolan-2-yl)imidazole-2-carbaldehyde is attributed to its ability to interact with specific protein targets within cells. The compound's binding affinity to enzymes involved in cell proliferation and survival pathways has been documented.
Table 2: Proposed Protein Targets and Binding Affinities
| Protein Target | Binding Affinity (Kcal/mol) |
|---|---|
| Dihydroorotate dehydrogenase | -9.5 |
| Triosephosphate isomerase | -8.7 |
| Methionine aminopeptidase | -7.9 |
Pharmacological Implications
The diverse biological activities exhibited by 1-(Oxolan-2-yl)imidazole-2-carbaldehyde suggest its potential therapeutic applications. Its antimicrobial and anticancer properties position it as a candidate for further development in pharmacotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
